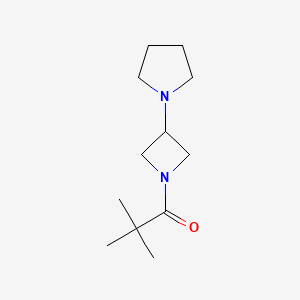
2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves intricate procedures that highlight the chemical versatility of pyrrolidine and azetidinone. For instance, the generation of structurally diverse libraries through alkylation and ring closure reactions showcases the synthetic flexibility of these moieties (Roman, 2013). Moreover, the rapid and stereocontrolled synthesis of functionalized pyrrolizidine systems via rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides demonstrates the potential for creating complex structures (Alcaide et al., 2001).
Molecular Structure Analysis
Molecular structure analysis often involves examining the arrangement of atoms within a compound and the intermolecular forces at play. For compounds containing pyrrolidine and azetidinone, hydrogen bonding plays a significant role in their structural stability. Studies on related compounds show that hydrogen bonding can lead to the formation of distinct molecular motifs and influence the overall molecular architecture (Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine and azetidinone derivatives are varied and can lead to a wide range of products. For example, the synthesis of highly functionalized pyrrolidines through a one-pot, three-component 1,3-dipolar cycloaddition process illustrates the reactivity of these compounds and their potential to form diverse chemical structures (Garner & Kaniskan, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Antimicrobial and Antitubercular Activities : A study on the synthesis of pyrimidine-azetidinone analogues revealed their potential for antimicrobial and antitubercular activities. These compounds showed promise against bacterial and fungal strains, as well as Mycobacterium tuberculosis, suggesting a pathway for the design of new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents : Another research focused on Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, exploring their potential as antidepressant and nootropic agents. This study highlights the importance of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, opening avenues for the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Synthetic Methods : Research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine underscores the development of practical, efficient, and stereoselective processes. This compound serves as a key intermediate in preparing pharmaceuticals, demonstrating the synthetic versatility and importance of pyrrolidine derivatives in drug development (Fleck et al., 2003).
Cycloaddition and Biological Evaluation : A study detailed the synthesis of functionalized pyrrolizidines/pyrrolidines incorporating a spirooxindole motif through [3+2] cycloaddition. These compounds offer insights into generating structurally diverse libraries that are crucial for discovering new drugs with potential biological applications (Sarrafi et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “2,2-Dimethyl-1-(3-(pyrrolidin-1-yl)azetidin-1-yl)propan-1-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more comprehensive safety and hazard assessments would be beneficial .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(3-pyrrolidin-1-ylazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-12(2,3)11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRGLFGZDMJAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

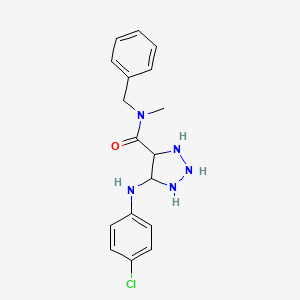
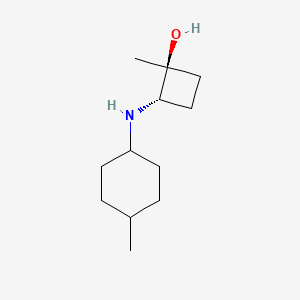
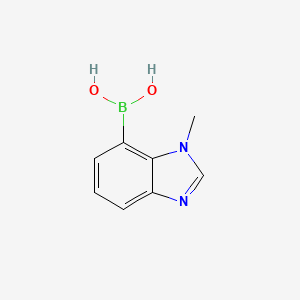
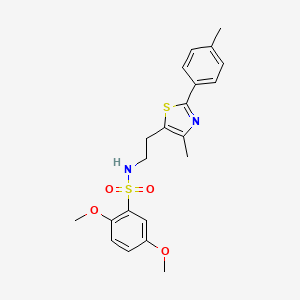
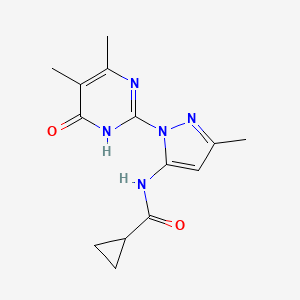
![Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride](/img/structure/B2483491.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)
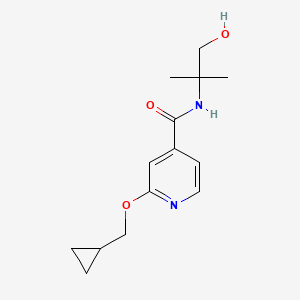
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)
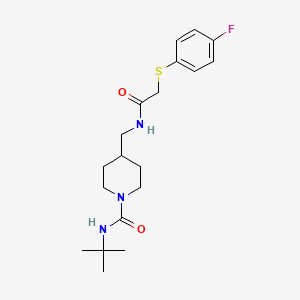
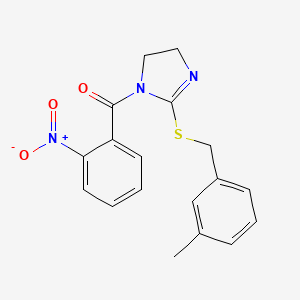
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2483506.png)
![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)